N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide
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Overview
Description
Elastin is a highly elastic protein found in the extracellular matrix of connective tissues in vertebrates. It is primarily responsible for the extensibility and elastic recoil of tissues such as large arteries, heart valves, pulmonary tissues, skin, and certain ligaments and cartilages . Elastin is composed of tropoelastin monomers that are cross-linked to form an insoluble, durable polymer . This protein plays a crucial role in maintaining the structural integrity and function of tissues that undergo repeated stretching and contracting .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elastin-like polypeptides (ELPs) are synthesized using genetic engineering techniques. The process involves the recombination of elastin’s target gene into expression hosts, followed by the synthesis of polypeptides using chemical biology methods . The primary structure of ELPs consists of repeating pentapeptide sequences, typically Val-Pro-Gly-X-Gly, where X can be any amino acid except proline . The properties of ELPs can be modulated by altering the sequence composition .
Industrial Production Methods: Industrial production of elastin involves the extraction of elastin from biological tissues, such as bovine neck ligaments, using enzymatic methods . The process includes blending the tissue mixture at high temperatures, followed by neutralization and purification steps . This method ensures the extraction of high-purity elastin suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Elastin undergoes several types of chemical reactions, including oxidation, reduction, and cross-linking. The cross-linking of tropoelastin monomers is a critical reaction that forms the insoluble elastin polymer . This process involves the formation of covalent bonds between lysine residues, which stabilize the elastin structure .
Common Reagents and Conditions: Common reagents used in the chemical reactions of elastin include oxidizing agents, reducing agents, and enzymes that facilitate cross-linking . The reaction conditions typically involve physiological pH and temperature to mimic the natural environment of elastin in tissues .
Major Products Formed: The major product formed from the cross-linking reaction of tropoelastin monomers is the insoluble elastin polymer . This polymer exhibits high elasticity and durability, making it suitable for various biological and industrial applications .
Scientific Research Applications
Elastin has a wide range of scientific research applications in fields such as chemistry, biology, medicine, and industry. In medicine, elastin is used in tissue engineering and regenerative medicine to develop scaffolds for tissue repair and regeneration . It is also employed in drug delivery systems due to its biocompatibility and biodegradability . In the cosmetic industry, elastin is used in formulations to improve skin elasticity and reduce wrinkles . Additionally, elastin-like polypeptides are used in the development of nanomaterials for various biomedical applications .
Mechanism of Action
Elastin exerts its effects through its unique molecular structure, which allows it to stretch and recoil. The protein’s hydrophobic regions provide elasticity, while the cross-linked lysine residues confer structural stability . Elastin interacts with other extracellular matrix proteins, such as collagen, to maintain tissue integrity and function . The molecular targets of elastin include cells in elastic tissues, where it regulates cell proliferation and phenotype .
Comparison with Similar Compounds
Elastin is often compared with other extracellular matrix proteins, such as collagen and fibrillin. While collagen provides tensile strength to tissues, elastin confers elasticity . Fibrillin microfibrils, on the other hand, direct elastogenesis and mediate cell signaling . Elastin’s unique combination of elasticity and durability distinguishes it from these other proteins .
List of Similar Compounds:- Collagen
- Fibrillin
- Fibronectin
Elastin’s unique properties make it an essential component of connective tissues, contributing to the elasticity and resilience of various organs and tissues in the body.
Properties
IUPAC Name |
1-[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]-N-methylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N6O6/c1-9-17(6)23(32-24(36)19(13-15(2)3)30-18(7)34)26(38)29-14-21(35)31-22(16(4)5)27(39)33-12-10-11-20(33)25(37)28-8/h15-17,19-20,22-23H,9-14H2,1-8H3,(H,28,37)(H,29,38)(H,30,34)(H,31,35)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUYCSDGMSDKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC)NC(=O)C(CC(C)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864162 |
Source
|
Record name | N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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